molecular formula C14H18ClN3O2S B2800674 3-(3-CHLOROBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]THIOUREA CAS No. 536722-46-0

3-(3-CHLOROBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]THIOUREA

Cat. No.: B2800674
CAS No.: 536722-46-0
M. Wt: 327.83
InChI Key: GTNQWHODONJIDA-UHFFFAOYSA-N
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Description

3-(3-Chlorobenzoyl)-1-[2-(morpholin-4-yl)ethyl]thiourea is an organic compound that features a chlorobenzoyl group, a morpholine ring, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzoyl)-1-[2-(morpholin-4-yl)ethyl]thiourea typically involves the reaction of 3-chlorobenzoyl chloride with 1-[2-(morpholin-4-yl)ethyl]thiourea. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorobenzoyl)-1-[2-(morpholin-4-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The chlorobenzoyl group can be reduced to the corresponding benzyl alcohol.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide (NaOH) are used.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chlorobenzoyl)-1-[2-(morpholin-4-yl)ethyl]thiourea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzoyl)-1-[2-(morpholin-4-yl)ethyl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds or covalent bonds with active sites, leading to inhibition or modulation of the target’s activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorobenzoyl)-1-[2-(piperidin-4-yl)ethyl]thiourea: Similar structure but with a piperidine ring instead of a morpholine ring.

    3-(3-Chlorobenzoyl)-1-[2-(morpholin-4-yl)ethyl]urea: Similar structure but with a urea moiety instead of a thiourea moiety.

Uniqueness

3-(3-Chlorobenzoyl)-1-[2-(morpholin-4-yl)ethyl]thiourea is unique due to the presence of both a morpholine ring and a thiourea moiety, which can confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields.

Properties

IUPAC Name

3-chloro-N-(2-morpholin-4-ylethylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2S/c15-12-3-1-2-11(10-12)13(19)17-14(21)16-4-5-18-6-8-20-9-7-18/h1-3,10H,4-9H2,(H2,16,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNQWHODONJIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=S)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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